![molecular formula C60H66O5 B14212634 Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-32-5](/img/structure/B14212634.png)
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a phenylmethanol group substituted with two octylanthracene units, making it a subject of interest for researchers in chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. The initial step often includes the preparation of 3,5-bis[(10-octylanthracen-9-yl)methoxy]benzaldehyde, which is then subjected to a Grignard reaction with phenylmagnesium bromide to yield the desired phenylmethanol derivative. The final step involves the esterification of the phenylmethanol derivative with benzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In the context of organic semiconductors, the compound’s electronic properties facilitate charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid share structural similarities but differ in their functional groups and reactivity.
Anthracene derivatives: Compounds such as 9,10-diphenylanthracene and 2-ethylanthracene exhibit similar aromatic properties but vary in their substituents and applications.
Uniqueness
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol stands out due to its unique combination of benzoic acid, phenylmethanol, and octylanthracene units, which confer distinct electronic, photophysical, and chemical properties. These characteristics make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
823788-32-5 |
|---|---|
Molekularformel |
C60H66O5 |
Molekulargewicht |
867.2 g/mol |
IUPAC-Name |
benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C53H60O3.C7H6O2/c1-3-5-7-9-11-13-23-42-44-25-15-19-29-48(44)52(49-30-20-16-26-45(42)49)37-55-40-33-39(36-54)34-41(35-40)56-38-53-50-31-21-17-27-46(50)43(24-14-12-10-8-6-4-2)47-28-18-22-32-51(47)53;8-7(9)6-4-2-1-3-5-6/h15-22,25-35,54H,3-14,23-24,36-38H2,1-2H3;1-5H,(H,8,9) |
InChI-Schlüssel |
XKSGSFUYNLJAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC(=CC(=C4)CO)OCC5=C6C=CC=CC6=C(C7=CC=CC=C75)CCCCCCCC.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
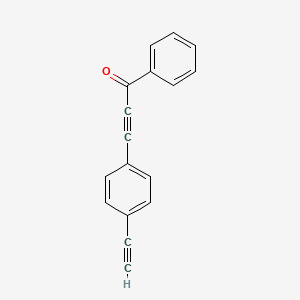
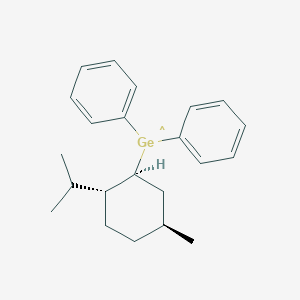
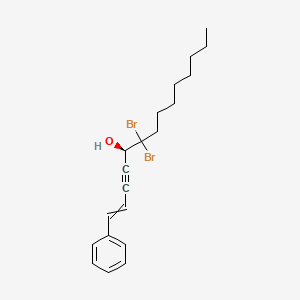
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
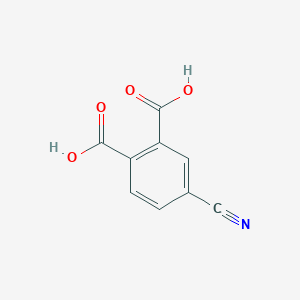
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
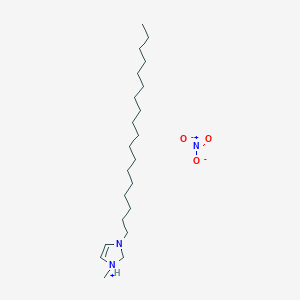
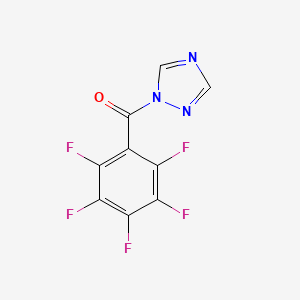
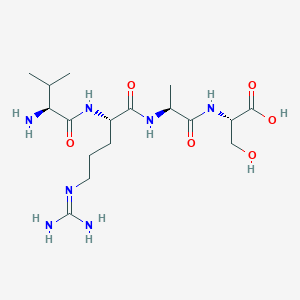
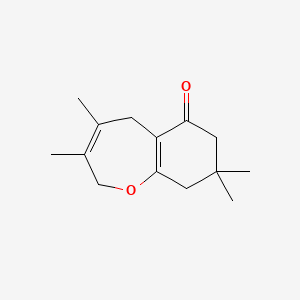
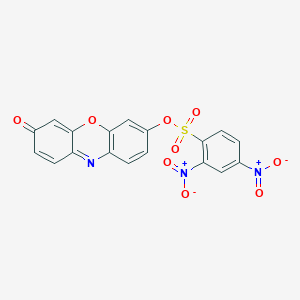

![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
